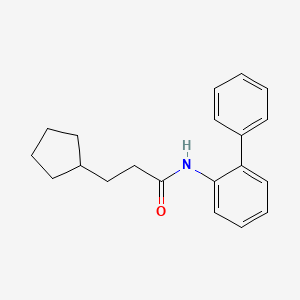
3-cyclopentyl-N-(2-phenylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-([biphenyl]-2-yl)-3-cyclopentylpropanamide is a secondary carboxamide resulting from the formal condensation of the carboxy group of 3-cyclopentylpropionic acid with the amino group of [biphenyl]-2-amine. It is a member of biphenyls, a secondary carboxamide and a member of cyclopentanes. It derives from a 3-cyclopentylpropionic acid.
Wissenschaftliche Forschungsanwendungen
Efficient Synthesis Techniques
- The study by Kazuhiko Tanaka, Keizaburo Minami, and A. Kaji (1987) demonstrated an efficient, stereoselective synthesis of functionalized cyclopropanes using a related compound, which could be useful in the synthesis of complex molecules including potential 3-cyclopentyl-N-(2-phenylphenyl)propanamide analogs. This method highlights the cyclization of N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide to produce new cyclopropanes with high stereoselectivity, which could be applied to the synthesis of 3-cyclopentyl-N-(2-phenylphenyl)propanamide derivatives (Kazuhiko Tanaka et al., 1987).
Biological Activities and Potential Therapeutic Applications
Novel propanamide analogs, including compounds similar to 3-cyclopentyl-N-(2-phenylphenyl)propanamide, have been investigated for their antiproliferative properties. For instance, Xuewei Ye et al. (2017) discovered a new propanamide analogue with antiproliferative diketopiperazines from mangrove Streptomyces sp. Q24, showing activity against human glioma cells. This suggests that derivatives of 3-cyclopentyl-N-(2-phenylphenyl)propanamide could also possess significant biological activities (Xuewei Ye et al., 2017).
Another study focused on condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides, which bear structural similarities to 3-cyclopentyl-N-(2-phenylphenyl)propanamide, was found to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses in mice. This indicates the potential immunomodulating and antibacterial applications of compounds within the same class as 3-cyclopentyl-N-(2-phenylphenyl)propanamide (G. Doria et al., 1991).
Synthesis and Structural Analysis
- The synthesis and molecular structure of related propanamides have been studied, providing insights into their chemical properties and potential applications in material science or drug development. For example, the synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, a coumarin-based fluorescent ATRP initiator, as investigated by Ihor Kulai and S. Mallet-Ladeira (2016), could offer a foundation for the development of fluorescent markers or probes based on the propanamide structure (Ihor Kulai & S. Mallet-Ladeira, 2016).
Eigenschaften
Molekularformel |
C20H23NO |
|---|---|
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
3-cyclopentyl-N-(2-phenylphenyl)propanamide |
InChI |
InChI=1S/C20H23NO/c22-20(15-14-16-8-4-5-9-16)21-19-13-7-6-12-18(19)17-10-2-1-3-11-17/h1-3,6-7,10-13,16H,4-5,8-9,14-15H2,(H,21,22) |
InChI-Schlüssel |
XOZIVFWTMYSICP-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)CCC(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Kanonische SMILES |
C1CCC(C1)CCC(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




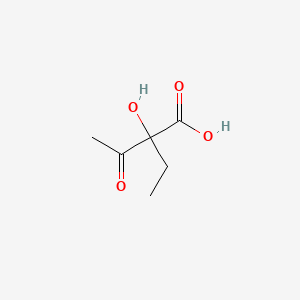
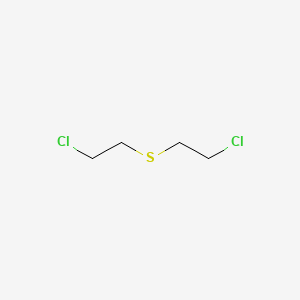

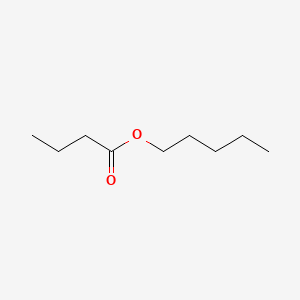

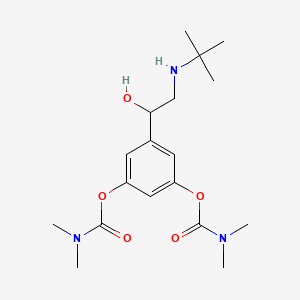
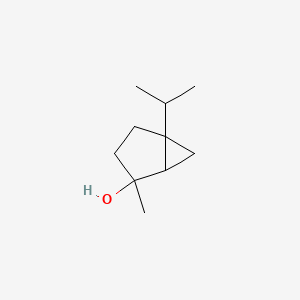
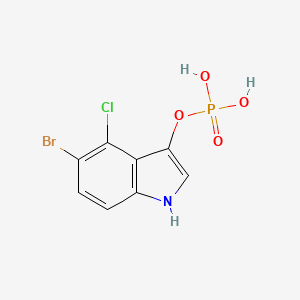



![2-[[(4-Methyl-5-thieno[3,2-b]pyrrolyl)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1223090.png)
![3-Methyl-2-[2-(4-methyl-5-thiazolyl)ethylthio]-4-quinazolinone](/img/structure/B1223092.png)